Cycloprotobuxine C
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Overview
Description
Cycloprotobuxine C is a naturally occurring alkaloid that is found in the roots of the plant Buxus microphylla. It has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including cardiovascular disease, cancer, and inflammation. In recent years, there has been growing interest in the potential of Cycloprotobuxine C as a therapeutic agent due to its unique chemical structure and biological activity.
Scientific Research Applications
1. Pharmacological Properties
Cycloprotobuxine C, a compound isolated from plants like Buxus bodinieri Levl., has been studied for its diverse pharmacological properties. Research has shown that cycloprotobuxine C, along with other similar compounds, possesses significant pharmacological potential due to its unique chemical structure (Yan et al., 2022).
2. Potential in Cancer Research
While direct studies on cycloprotobuxine C in cancer research are limited, research on related cyclo compounds, such as cyclophosphamide, reveals their significance in oncology. Cyclophosphamide is an alkylating agent used in cancer chemotherapy, noted for its immune-modulating effects and potential in treating metastatic lymphoma (Matar et al., 2001).
3. Role in Immunology
Cycloprotobuxine C-related compounds have been studied for their role in immunology. For example, cyclosporine, another cyclo compound, is widely used as an immunosuppressant. Its effects on renal cell apoptosis and the mechanisms underlying this process have been extensively studied, highlighting the importance of cyclo compounds in immunological research (Xiao et al., 2012).
properties
CAS RN |
1936-70-5 |
---|---|
Product Name |
Cycloprotobuxine C |
Molecular Formula |
C27H48N2 |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-N,7,7,12,16-pentamethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine |
InChI |
InChI=1S/C27H48N2/c1-18(29(7)8)19-11-13-25(5)21-10-9-20-23(2,3)22(28-6)12-14-26(20)17-27(21,26)16-15-24(19,25)4/h18-22,28H,9-17H2,1-8H3/t18-,19+,20-,21-,22-,24+,25-,26+,27-/m0/s1 |
InChI Key |
PLKVWYPBRRRIQG-QGSMACLHSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)N(C)C |
SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)N(C)C |
Canonical SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)N(C)C |
Other CAS RN |
1936-70-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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